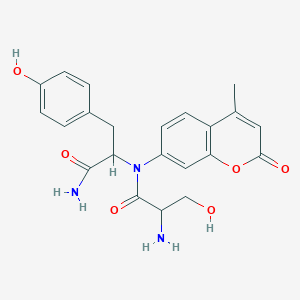
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide” is a compound with the molecular formula C30H38N4O6 . It is a peptide that is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its analogs involves several routes . The structure-activity relationship (SAR) among the series can be analyzed by assessing the activities with the parent 2H/4H-ch derivative .Molecular Structure Analysis
The molecular structure of this compound includes a 2H/4H-chromene (2H/4H-ch) scaffold, which is an important class of heterocyclic compounds . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its analogs are diverse . The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 550.65 . Other specific properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing aromatic carbamates derivatives incorporating the chromen-2-one fragment, exploring condensation reactions to produce chromene derivatives. For example, the condensation of methyl N-(3-hydroxyphenyl)carbamate with various acetoacetates under specific conditions yielded chromene derivatives, demonstrating the versatility of chromene-based compounds in synthetic organic chemistry (Velikorodov et al., 2014). Similarly, the synthesis of carbamate derivatives of coumarin and chromene through condensation processes highlights the compound's utility in generating biologically relevant molecules (Velikorodov & Imasheva, 2008).
Pharmacological Evaluations
The pharmacological properties of chromene derivatives have been a significant focus, with studies evaluating N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives as cyclooxygenase inhibitors. This research illustrates the potential therapeutic applications of chromene derivatives in treating inflammation-related conditions (Rambabu et al., 2012). Furthermore, the antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, contributing to our understanding of these compounds' potential in oxidative stress-related therapies (Stanchev et al., 2009).
Implications in Medicinal Chemistry
The exploration of 4-hydroxycoumarin derivatives for their growth-regulating activity on soybean plants suggests potential agricultural applications, highlighting the diverse utility of chromene derivatives beyond pharmacology (Stanchev et al., 2010). Additionally, the synthesis and characterization of new types of 2H-chromenes as antibacterial and antifungal agents underscore the role of such compounds in developing new antimicrobial therapies (Helal et al., 2013).
Future Directions
The 2H/4H-chromene scaffold, which is part of this compound, has attracted considerable attention as an important structural motif for the discovery of new drug candidates . The scientific community may find the diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-ch, helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid, which is synthesized from 4-hydroxybenzaldehyde. The second intermediate is (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which is synthesized from 4-methylumbelliferone and L-serine. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "L-serine", "4-methylumbelliferone", "EDCI", "HOBt" ], "Reaction": [ "Synthesis of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid from 4-hydroxybenzaldehyde", "1. Condensation of 4-hydroxybenzaldehyde with L-serine to form (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol", "2. Oxidation of (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol to (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "Synthesis of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide from 4-methylumbelliferone and L-serine", "1. Protection of the 7-hydroxy group of 4-methylumbelliferone with TBDMS", "2. Condensation of TBDMS-protected 4-methylumbelliferone with L-serine to form (S)-2-amino-3-(TBDMS-7-methoxy-4-methyl-2-oxo-2H-chromen-7-yl)propanoic acid", "3. Deprotection of the TBDMS group to form (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide", "Coupling of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid and (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide using EDCI/HOBt coupling reagents", "1. Activation of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid with EDCI and HOBt", "2. Addition of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide to the activated (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "3. Removal of protecting groups and purification of the final product" ] } | |
CAS RN |
201855-53-0 |
Molecular Formula |
C22H23N3O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)25(22(30)17(23)11-26)18(21(24)29)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H2,24,29) |
InChI Key |
UKLOODHSCJUVID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
sequence |
SY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

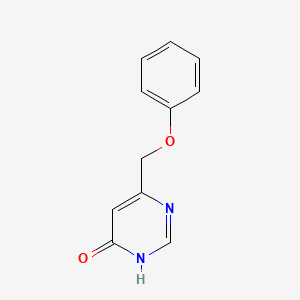
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)
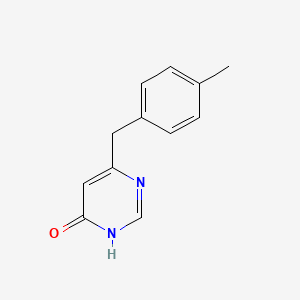
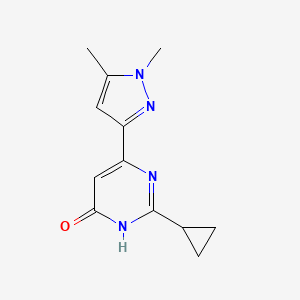

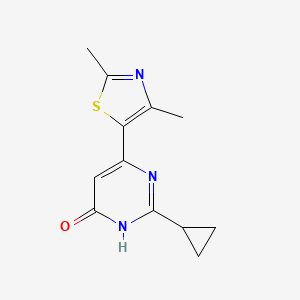

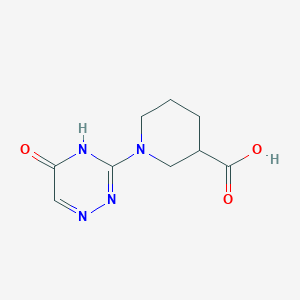
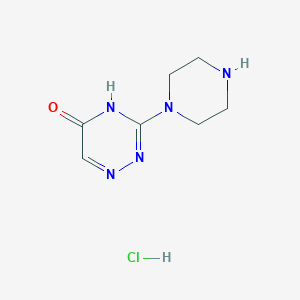

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)